

# DCG04 probe stability and long-term storage

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## Compound of Interest

Compound Name: DCG04

Cat. No.: B606991

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## DCG-04 Probe Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DCG-04 probe for studying papain-family cysteine proteases.

## Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and how does it work?

DCG-04 is an activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine proteases. Its structure includes an epoxide electrophile that irreversibly binds to the catalytic cysteine residue of active proteases. A biotin tag allows for the detection and affinity enrichment of the labeled enzymes. Because DCG-04 only labels catalytically competent enzymes, it provides a direct measure of functional protease activity rather than just protein abundance.<sup>[1]</sup>

Q2: What are the recommended storage conditions for the DCG-04 probe?

Proper storage is crucial for maintaining the stability and activity of the DCG-04 probe. Recommendations may vary slightly between suppliers, but general guidelines are provided in the table below.

Q3: What is the shelf-life of the DCG-04 probe?

When stored correctly, the solid form of the DCG-04 probe can be stable for over two years.[1] Stock solutions in DMSO are generally stable for up to one month when stored at -20°C or -80°C.[2] For optimal performance, it is recommended to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can DCG-04 be used for in vivo experiments in living cells or animals?

The original biotinylated form of DCG-04 has poor cell permeability, which limits its application in living cells and whole-animal studies.[1] However, it is robust for in vitro applications using cell or tissue lysates.[1] For in vivo studies, fluorescently modified derivatives of DCG-04 or other cell-permeable probes are often used.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or Weak Signal in Western Blot	Inactive Probe: Improper storage or handling has led to probe degradation.	1. Ensure the probe has been stored according to the manufacturer's recommendations (see storage table). 2. Prepare fresh stock solutions from solid probe. 3. Perform a dot blot to confirm the activity of the antibody used for detection.
Low Target Protein Abundance: The concentration of active protease in the sample is below the detection limit.	1. Increase the amount of protein lysate loaded per well. 2. Enrich for the target protein using immunoprecipitation or other fractionation techniques prior to labeling. 3. Use a positive control with a known high level of target protease activity.	
Inefficient Labeling: Suboptimal reaction conditions.	1. Optimize the probe concentration. A typical starting point is ~10 $\mu$ M. <sup>[1]</sup> 2. Ensure the labeling buffer has the appropriate pH (typically acidic, e.g., pH 5.5) and contains a reducing agent like DTT. 3. Increase the incubation time of the probe with the lysate.	
Poor Transfer in Western Blot: Inefficient transfer of labeled proteins to the membrane.	1. Use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm successful transfer. 2. For low molecular weight targets, consider using a	

	membrane with a smaller pore size (0.22 µm) and optimize transfer time.	
High Background or Non-Specific Bands	Non-Specific Binding of the Probe: The probe is binding to proteins other than the target proteases.	1. Include a negative control where the lysate is pre-incubated with a broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-OEt) before adding DCG-04. This should block specific labeling. <sup>[1]</sup> 2. Reduce the concentration of the DCG-04 probe. 3. Decrease the labeling incubation time.
Non-Specific Antibody Binding: The primary or secondary antibody is binding non-specifically in the western blot.	1. Increase the stringency of the washing steps (e.g., increase the number of washes or the Tween-20 concentration in the wash buffer). 2. Optimize the blocking buffer (e.g., try 5% non-fat milk or BSA). 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution.	
Difficulty with Live Cell Imaging	Poor Cell Permeability: The biotin tag on DCG-04 hinders its entry into intact cells.	1. For live-cell imaging, it is recommended to use a fluorescently tagged and cell-permeable analog of DCG-04. 2. Alternatively, perform labeling on cell lysates after the experiment.

## Data Summary Tables

Table 1: Recommended Storage Conditions for DCG-04 Probe

Form	Short-Term Storage (Days to Weeks)	Long-Term Storage (Months to Years)	Supplier Recommendations
Solid (Powder)	0 - 4°C, dry and dark	-20°C, dry and dark	MedKoo Biosciences[1]
-20°C for 3 years	MedchemExpress[2]		
Stock Solution (in DMSO)	0 - 4°C	-20°C or -80°C (up to 1 month)	MedKoo Biosciences, MedchemExpress[1] [2]

## Experimental Protocols

### Protocol 1: Labeling of Cysteine Proteases in Cell Lysates with DCG-04

This protocol describes the general procedure for labeling active cysteine proteases in a cell or tissue lysate followed by analysis via western blot.

Materials:

- DCG-04 Probe
- DMSO
- Cell or tissue lysate
- Lysis Buffer (e.g., 50 mM citrate, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, pH 5.5)
- Protein quantification assay (e.g., Bradford or BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Streptavidin-HRP conjugate
- Chemiluminescent substrate
- Western blot imaging system

Procedure:

- Prepare DCG-04 Stock Solution: Dissolve solid DCG-04 in DMSO to a stock concentration of 1 mM. Store aliquots at -20°C.
- Prepare Cell Lysate: Lyse cells or tissues in a suitable lysis buffer containing a reducing agent like DTT. Determine the protein concentration of the lysate.
- Labeling Reaction:
  - In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
  - Add the DCG-04 stock solution to a final concentration of 1-10 µM.
  - For a negative control, pre-incubate a separate aliquot of the lysate with a cysteine protease inhibitor (e.g., 50 µM JPM-OEt) for 30 minutes at room temperature before adding DCG-04.
  - Incubate the reaction mixture for 30-60 minutes at 37°C.
- SDS-PAGE and Western Blot:
  - Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
  - Separate the labeled proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Add the chemiluminescent substrate and image the blot.

## Protocol 2: Assessment of DCG-04 Probe Stability

This protocol provides a method to assess the stability of your DCG-04 probe over time under specific storage conditions.

### Materials:

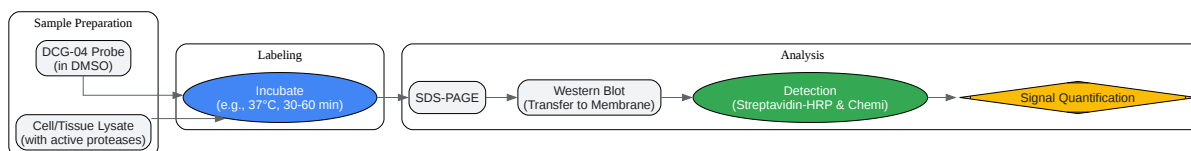
- DCG-04 Probe (solid and/or stock solution)
- Positive control lysate with known high activity of a target cysteine protease (e.g., cathepsin B)
- Labeling and western blot reagents as described in Protocol 1

### Procedure:

- Establish Baseline (Time 0):
  - Prepare a fresh stock solution of DCG-04 in DMSO.
  - Perform the labeling reaction (Protocol 1) using the positive control lysate and a standard concentration of the fresh DCG-04 probe.
  - Run the western blot and acquire the signal intensity for the labeled protease. This will serve as your 100% activity baseline.
- Store the Probe:
  - Store aliquots of the solid DCG-04 and the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, multiple freeze-thaw cycles).
- Time-Point Analysis:

- At predetermined time points (e.g., 1 week, 1 month, 3 months), take an aliquot of the stored solid probe, prepare a fresh stock solution, and take an aliquot of the stored stock solution.
- Perform the labeling reaction (Protocol 1) using the same positive control lysate and the same concentration of the aged DCG-04 probe.
- Run the western blot alongside a freshly prepared DCG-04 sample as a control.
- Data Analysis:
  - Quantify the band intensity of the labeled protease for each time point and storage condition.
  - Compare the signal intensities to the baseline (Time 0) to determine the percentage of remaining probe activity.
  - Plot the percentage of activity versus time to visualize the stability of the probe under the tested conditions.

## Visualizations



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Caption: Experimental workflow for activity-based protein profiling using the DCG-04 probe.

Caption: Mechanism of action of the DCG-04 probe on papain-like cysteine proteases.



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## References

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